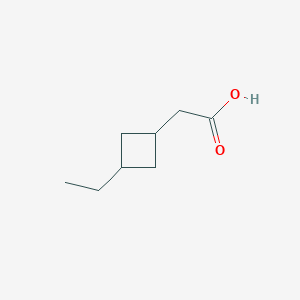

2-(3-Ethylcyclobutyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethylcyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-3-7(4-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWFSRMTDRNBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307178 | |

| Record name | 3-Ethylcyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121609-45-8 | |

| Record name | 3-Ethylcyclobutaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121609-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylcyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Ethylcyclobutyl Acetic Acid

Retrosynthetic Analysis and Precursor Identification

The design of a synthetic route to 2-(3-ethylcyclobutyl)acetic acid begins with a retrosynthetic analysis to identify logical precursors and simplify the target structure. Two primary strategies emerge from this analysis, centered on the formation of the cyclobutane (B1203170) ring and the introduction of the ethyl and acetic acid functionalities.

Strategies Involving α-(Ethoxycarbonyl)methylenecyclobutane Derivatives

One retrosynthetic approach envisions disconnecting the ethyl group, leading back to an α,β-unsaturated ester, specifically an α-(ethoxycarbonyl)methylenecyclobutane derivative. This strategy hinges on the subsequent conjugate addition of an ethyl nucleophile. The core of this approach is the formation of the carbon-carbon bond at the β-position of the unsaturated ester.

Another disconnection within this strategy involves the formation of the exocyclic double bond itself, which can be retrosynthetically traced back to a cyclobutanone (B123998) precursor through a Wittig or Horner-Wadsworth-Emmons reaction. This identifies cyclobutanone-3-acetic acid or a suitable ester thereof as a key intermediate.

Exploration of α-Pinene Derived Synthetic Pathways for Cyclobutyl Systems

This approach identifies pinonic acid (3-acetyl-2,2-dimethylcyclobutane-1-acetic acid) as a key and readily accessible precursor. researchgate.netsibran.ru The retrosynthesis from the target molecule, this compound, to pinonic acid involves the transformation of the ethyl group at the C3 position back to an acetyl group. This transformation suggests a two-step process: the reduction of the ethyl group to an ethylidene group, and then the reverse of a Wittig-type reaction back to the ketone. A more direct synthetic approach from pinonic acid would involve the conversion of the ketone to the desired ethyl group.

Established and Proposed Synthetic Routes

Based on the retrosynthetic analyses, several multi-step synthetic routes have been established or proposed for the synthesis of this compound and its derivatives. These routes often leverage well-known organic reactions tailored for the specific functionalities present in the cyclobutane core.

Multi-Step Synthesis Approaches

The synthesis of this compound is typically achieved through a sequence of reactions, starting from a suitable precursor.

A plausible and efficient route commences with pinonic acid, which can be obtained from the oxidation of α-pinene. researchgate.net The key transformation is the conversion of the acetyl group of pinonic acid into an ethyl group. This can be achieved through a two-step sequence:

Wittig Reaction: The ketone functionality of a pinonic acid ester (e.g., the methyl or ethyl ester) can be converted to an ethylidene group (=CH-CH₃) using the appropriate phosphorane, such as ethyltriphenylphosphonium bromide, in the presence of a strong base. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation: The resulting 2-(3-ethylidene-2,2-dimethylcyclobutyl)acetic acid ester is then subjected to catalytic hydrogenation to reduce the exocyclic double bond to an ethyl group. This reduction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). wikipedia.org

An alternative to the Wittig reaction is the Wolff-Kishner reduction of the acetyl group in pinonic acid or its ester. wikipedia.orgmasterorganicchemistry.com This reaction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol, directly converts the carbonyl group to a methylene (B1212753) group, thus forming the ethyl group in one step. youtube.comstackexchange.comyoutube.com However, the harsh basic conditions of the Wolff-Kishner reduction may not be compatible with the ester functionality, potentially leading to hydrolysis. stackexchange.com

Another synthetic strategy involves starting with a cyclobutanone precursor that already possesses the acetic acid side chain, such as 2-(3-oxocyclobutyl)acetic acid. wikipedia.org The ethyl group can then be introduced via a Grignard reaction with ethylmagnesium bromide, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the double bond.

The success of these synthetic routes is highly dependent on the judicious choice of reagents.

| Reagent | Role in Synthesis |

| Copper(I) Iodide (CuI) | Primarily used as a catalyst in conjugate addition reactions. harvard.eduwikipedia.orgorganic-chemistry.orgmdpi.com In the context of synthesizing the target molecule from an α-(ethoxycarbonyl)methylenecyclobutane derivative, CuI would catalyze the 1,4-addition of an ethyl nucleophile (e.g., from an ethyl Grignard reagent) to the α,β-unsaturated ester. This ensures the formation of the desired carbon-carbon bond at the β-position. nih.gov |

| Chlorotrimethylsilane (TMSCl) | Employed in the formation of silyl (B83357) enol ethers from ketones. stackexchange.com In a potential synthetic route starting from a cyclobutanone, TMSCl can be used to trap the enolate, forming a stable silyl enol ether. This intermediate can then undergo various transformations, such as Mukaiyama aldol (B89426) additions, to introduce the acetic acid side chain. The use of TMSCl in conjunction with a base like triethylamine (B128534) is a standard procedure for this purpose. wikipedia.orgyoutube.com |

| Potassium Hydroxide (KOH) | A strong base commonly used in various steps. In the context of the Wolff-Kishner reduction, KOH is the essential base required to deprotonate the hydrazone intermediate. wikipedia.orgmasterorganicchemistry.com It is also used for the hydrolysis of ester functionalities to the final carboxylic acid at the end of the synthetic sequence. |

The choice of solvent plays a crucial role in directing the course of the reaction and influencing yields and selectivities.

| Solvent | Role in Synthesis |

| Tetrahydrofuran (B95107) (THF) | A versatile and widely used aprotic polar solvent. It is the solvent of choice for many organometallic reactions, including Grignard reactions and the formation of organocuprates. harvard.eduwikipedia.orgorganic-chemistry.org In the Wittig reaction, THF is a common solvent for the generation of the ylide and the subsequent reaction with the carbonyl compound. wikipedia.org Its ability to solvate cations makes it suitable for reactions involving charged intermediates. |

| Methanol (B129727) (MeOH) | A protic solvent often used in hydrogenation reactions and for esterification or transesterification processes. In the catalytic hydrogenation step, methanol can serve as a suitable solvent for dissolving the substrate. wikipedia.org It is also a common solvent for the acidic or basic hydrolysis of esters to yield the final carboxylic acid. |

Innovative and Sustainable Synthetic Protocols

The development of novel synthetic methods for cyclobutane derivatives is driven by the need for greater efficiency, safety, and environmental compatibility. Modern approaches are increasingly moving away from traditional, often harsh, reaction conditions towards more sophisticated and sustainable strategies.

Metal-Free Synthetic Transformations

While metal-catalyzed reactions are common in organic synthesis, the development of metal-free transformations is a significant goal in green chemistry, aiming to reduce costs and eliminate toxic metal residues from final products. For the synthesis of cyclobutane structures, organocatalysis has emerged as a powerful tool. For instance, enantioselective [2+2] cycloadditions mediated by chiral organic catalysts can provide access to stereochemically rich cyclobutane cores. nih.gov Methods such as iminium-ion and hydrogen-bonding mediated asymmetric cycloadditions represent viable routes to construct the cyclobutane ring with high levels of stereocontrol, which would be crucial for producing specific isomers of this compound. nih.gov

Application of Continuous-Flow Chemical Processes

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety through the handling of smaller reaction volumes, and the potential for straightforward automation and scale-up. researchgate.net The synthesis of strained ring systems like cyclobutanes can particularly benefit from the precise control over reaction parameters that flow chemistry provides. For example, the generation of highly reactive or unstable intermediates, which can be challenging in batch reactors, can be managed more effectively in a continuous-flow system. A one-flow process for synthesizing functionalized cyclobutenes has been developed that does not require cryogenic temperatures and is highly reproducible, demonstrating the potential of this technology for producing cyclobutane precursors. rsc.org Such a setup could be adapted for the multi-step synthesis of this compound, allowing for the sequential introduction of the ethyl and acetic acid functionalities under optimized and controlled conditions. nih.gov

Considerations for Atom Economy and Selectivity in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the desired product. rsc.org In synthesizing a molecule like this compound, synthetic routes with high atom economy, such as cycloaddition reactions, are preferable to multi-step routes that involve protecting groups and generate significant waste. nih.gov

Selectivity—chemo-, regio-, and stereoselectivity—is also paramount. For this compound, which has multiple stereocenters, achieving high diastereoselectivity and enantioselectivity is critical. The choice of synthetic strategy, whether it be a photochemical reaction, a Diels-Alder reaction, or a ketene (B1206846) cycloaddition, will heavily influence the stereochemical outcome. nih.gov For example, a scalable synthesis of a cyclobutane hydroxy acid was achieved with high diastereoselectivity by using a magnesium chelate to guide the ring-closing alkylation. acs.org

Handling and Control of Energetic Intermediates

The synthesis of cyclobutanes involves the formation of a strained four-membered ring, which imparts inherent ring strain energy to the molecule. While cyclobutanes are generally stable enough to be handled in a laboratory setting, certain intermediates or reaction conditions can be energetic and require careful management. researchgate.net For instance, reactions involving high temperatures or pressures, or the generation of highly reactive species like ketenes for [2+2] cycloadditions, must be carefully controlled. Continuous-flow reactors are particularly well-suited for this, as they can safely handle exothermic reactions and unstable intermediates due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. nih.gov

Optimization of Synthetic Reaction Conditions

Fine-tuning reaction parameters is essential to maximize yield, purity, and efficiency while minimizing costs and environmental impact. This involves a systematic evaluation of catalysts, solvents, temperatures, and reaction times.

Catalyst Evaluation and Reaction Kinetics

The choice of catalyst is fundamental to the success of many synthetic transformations. In the context of producing this compound, both metal-based and organic catalysts could be employed. For instance, if a cross-coupling reaction were used to introduce the ethyl group, a palladium or nickel catalyst might be evaluated. Conversely, for an asymmetric cycloaddition to form the ring, various chiral organocatalysts would be screened. nih.gov

A thorough understanding of reaction kinetics is crucial for optimization. Kinetic studies provide data on reaction rates, the influence of reactant concentrations, and temperature dependence. This information is vital for identifying the rate-determining step, understanding the reaction mechanism, and establishing the optimal conditions for a process. For example, in a study on the esterification of acetic acid, kinetic experiments were performed at various temperatures and reactant ratios to determine the reaction's equilibrium constant and thermodynamic parameters, such as enthalpy and entropy. This level of analysis allows for the precise control needed to optimize the production of the target molecule.

Solvent Effects on Reaction Efficiency and By-product Formation

The choice of solvent can profoundly influence the efficiency and outcome of chemical reactions, particularly in the synthesis of strained ring systems like cyclobutanes. Solvent properties such as polarity, proticity, and coordinating ability can affect reaction rates, yields, and the formation of by-products.

In the context of synthesizing cyclobutane derivatives, solvent choice is critical. For instance, in [2+2] photocycloaddition reactions, a common method for forming cyclobutane rings, the solvent can influence the efficiency of product formation. One study found that using trimethyl(butyl)ammonium bis(trifluoromethylsulfonyl)imide ([tmba][NTf2]), an ionic liquid, as the solvent resulted in a higher yield (71%) for the dimerization of dicyclopentadiene (B1670491) compared to when the reaction was performed in tetrahydrofuran (THF), which yielded only 48%. acs.org This highlights the potential of non-traditional solvents to enhance reaction efficiency.

The polarity of the solvent can also dictate the regioselectivity and stereoselectivity of a reaction. In the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165), tetrahydrofuran (THF) was found to be the most suitable solvent, providing the highest diastereomeric ratio. acs.org In contrast, reactions in more polar protic solvents like methanol (MeOH) or ethanol (B145695) (EtOH) resulted in incomplete conversion or lower selectivity. acs.org

By-product formation is also heavily influenced by the solvent. In the chromic acid oxidation of cyclobutanol (B46151) to cyclobutanone, the absence of a co-oxidant like oxalic acid can lead to significant carbon-carbon bond cleavage, forming 4-hydroxybutyraldehyde (B1207772) as a major by-product (30-40%). orgsyn.org The reaction medium's composition is therefore crucial in suppressing such side reactions.

Table 1: Effect of Solvent on the Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative acs.org

| Entry | Solvent | Reductant | Diastereomeric Ratio (cis:trans) | Conversion |

| 1 | THF | NaBH₄ | 12:1 | >99% |

| 2 | THF | NaBH(OAc)₃ | 2.5:1 | >99% |

| 3 | THF | NaBH₃CN | 1.8:1 | >99% |

| 4 | MeOH | NaBH₄ | - | Incomplete |

| 5 | CPME | NaBH₄ | - | Incomplete |

| 6 | 2-Me-THF | NaBH₄ | - | Incomplete |

| 7 | EtOH | NaBH₄ | 6.5:1 | >99% |

| 8 | EtOAc | NaBH₄ | 5.3:1 | >99% |

| 9 | MeCN | NaBH₄ | 4.0:1 | >99% |

Data is for a related cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.

Strategies for Enhanced Yields and Purification Simplification

Improving reaction yields and simplifying purification processes are key to developing scalable and economically viable synthetic routes. Several strategies can be employed in the synthesis of cyclobutane derivatives like this compound.

One approach to enhancing yield is through the optimization of reaction conditions, including the choice of reagents and catalysts. For example, in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, a key step was the diastereoselective reduction of a cyclobutylidene derivative. The use of sodium borohydride as the reductant was found to be superior to other reducing agents in achieving a high diastereomeric ratio, which in turn simplifies purification by allowing for the crystallization of the desired isomer. thieme-connect.com

Purification of the final carboxylic acid product can be achieved through various methods. Standard techniques for liquid carboxylic acids involve extraction into an aqueous base, washing with an organic solvent to remove neutral impurities, followed by acidification and re-extraction into an organic solvent. lookchem.com The purified acid can then be distilled. lookchem.com For solid acids, recrystallization from appropriate solvents is a common purification method. lookchem.com The use of ion-exchange chromatography is another effective method for purifying acetic acid from complex mixtures, which can be adapted for related carboxylic acids. nih.gov For instance, a mixed-bed ion-exchange resin has been used to recover and purify acetic acid from dilute solutions, achieving high purity (96.9–99.2%) and recovery yields (68.5–82.2%). nih.gov

Table 2: Comparison of Synthetic Routes for a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold thieme-connect.com

| Route | Number of Steps | Overall Yield | Purification Method |

| Previous Method | 5 | 23% | Column Chromatography |

| Optimized Method | 5 (streamlined) | 39% | Crystallization |

Data is for a related cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.

Stereochemical Control in Synthesis

The synthesis of this compound, which contains two stereocenters, requires careful control of stereochemistry to obtain the desired isomer. This involves both enantioselective and diastereoselective strategies.

Enantioselective Approaches for Chiral Cyclobutylacetic Acid Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or reagents. For the synthesis of chiral cyclobutane derivatives, several enantioselective methods have been developed.

One powerful strategy is the use of chiral organocatalysts. For example, the enantioselective sulfa-Michael addition of thiols to cyclobutenes has been achieved with high enantioselectivity (up to 99.7:0.3 er) using a chiral chinchona-based squaramide bifunctional acid-base catalyst. rsc.orgnih.gov This approach allows for the formation of enantioenriched thio-substituted cyclobutanes, which can be further functionalized. nih.gov The oxazolidinone chiral auxiliary employed in this reaction could be successfully converted into a carboxylic acid while maintaining enantiopurity. rsc.org

Another approach involves the use of chiral auxiliaries that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and are subsequently removed. A three-step sequence of aldol/cyclopropanation/retro-aldol reactions has been used for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, demonstrating the potential of this "temporary stereocentre" strategy. rsc.org A similar logic could be applied to the synthesis of chiral cyclobutane derivatives.

Visible-light-induced asymmetric [2+2] cycloadditions offer another route to chiral cyclobutanes. chemistryviews.org These reactions can be challenging due to the need for directing groups, but new directing-group-free methods are being developed. chemistryviews.org

Table 3: Enantioselective Sulfa-Michael Addition to Cyclobutenes using a Chiral Catalyst rsc.orgnih.gov

| Thiol Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield |

| Thiophenol | Chiral Squaramide | >95:5 | 99.5:0.5 | 94% |

| 4-Chlorothiophenol | Chiral Squaramide | >95:5 | 99.6:0.4 | 88% |

| 4-Nitrothiophenol | Chiral Squaramide | >95:5 | 99.7:0.3 | 58% |

Data is for the synthesis of thio-substituted cyclobutane esters.

Diastereoselective Synthesis Considerations

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For this compound, this means controlling the cis or trans relationship between the ethyl group and the acetic acid group on the cyclobutane ring.

The diastereoselectivity of a reaction can often be controlled by the choice of reagents and reaction conditions. In the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, the reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride in THF at 5 °C afforded a high diastereomeric ratio of 12:1 in favor of the cis isomer. acs.org The diastereoselectivity was found to be sensitive to the reductant, solvent, and temperature. acs.org

Ring-opening reactions of bicyclic precursors can also be a source of diastereomerically pure cyclobutanes. For instance, the ring-opening of bicyclo[1.1.0]butanes with various reagents can lead to the formation of multi-substituted cyclobutanes with high diastereoselectivity. researchgate.netrsc.org

Furthermore, the stereochemistry of the starting materials can be transferred to the product in a stereospecific manner. A novel ring contraction of pyrrolidines to cyclobutanes has been shown to proceed with excellent stereocontrol, where the stereoinformation of the starting pyrrolidine (B122466) is transferred to the cyclobutane product without erosion. acs.org This "memory of chirality" allows for access to enantiopure cyclobutane derivatives with defined diastereomeric configurations. acs.org

Table 4: Diastereoselective Synthesis of Substituted Cyclobutanes

| Reaction Type | Key Reagents/Conditions | Diastereomeric Ratio (dr) | Reference |

| Reduction of Cyclobutylidene | NaBH₄, THF, 5 °C | 12:1 (cis:trans) | acs.org |

| Sulfa-Michael Addition | DBU, various thiols | up to >95:5 | rsc.orgnih.gov |

| Ring Contraction of Pyrrolidine | Iodonitrene chemistry | >20:1 | acs.org |

| Hydrophosphination of Bicyclobutane | Cu(II) catalyst | up to >20:1 | researchgate.net |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Literature

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has yielded no specific experimental or theoretical results. Detailed analytical information, including vibrational and nuclear magnetic resonance spectra, appears to be absent from accessible scientific databases and publications.

Efforts to locate data for the advanced spectroscopic characterization of this compound were unsuccessful. The required information for a detailed analysis, as outlined by the user, could not be found. This includes:

Vibrational Spectroscopy: No Fourier Transform Infrared (FT-IR) or Raman spectroscopy data for this compound is available in the searched resources. This data is essential for identifying functional groups and understanding the molecular vibrational modes of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopic assignments for this compound are not documented in the available literature. This information is crucial for elucidating the precise structure and connectivity of the atoms within the molecule.

While general spectroscopic information exists for related compounds such as acetic acid, cyclobutane derivatives, and various esters, this data is not transferable to this compound. nist.govnist.govnih.gov Spectroscopic data is highly specific to the unique molecular structure of a compound.

Due to the lack of available scientific data for this compound, the generation of an article with detailed research findings and data tables on its spectroscopic characterization is not possible at this time. Further experimental research would be required to produce the necessary data for such an analysis.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

2D NMR spectroscopy provides powerful tools for establishing the skeletal framework of a molecule by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(3-Ethylcyclobutyl)acetic acid, a COSY spectrum would be expected to show correlations between the protons on the ethyl group, the protons of the cyclobutane (B1203170) ring, and the protons of the acetic acid moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is highly sensitive and is crucial for assigning carbon signals based on their attached, and usually already assigned, protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for piecing together the molecular structure by connecting different spin systems separated by quaternary carbons or heteroatoms. For instance, the protons of the ethyl group would show correlations to the carbons of the cyclobutane ring, and the methylene (B1212753) protons of the acetic acid group would show a key correlation to the carboxyl carbon.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations |

|---|---|

| COSY | Protons of ethyl group (CH₂ and CH₃) Protons on the cyclobutane ring Methylene protons of acetic acid with cyclobutane CH |

| HSQC | Direct C-H correlations for all protonated carbons |

| HMBC | Correlation between acetic acid CH₂ protons and carboxyl carbon Correlation between ethyl group protons and cyclobutane ring carbons |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, containing a wealth of structural information. For this compound, the molecular ion peak would be expected, along with fragments corresponding to the loss of the carboxyl group, the ethyl group, and cleavage of the cyclobutane ring.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. For this compound, ESI would be ideal for accurately determining the molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. This is a critical step in identifying an unknown substance or confirming the synthesis of a new one. The exact mass of this compound can be calculated and compared to the measured value from an HRMS experiment to confirm its elemental composition.

Solid-State Spectroscopic and Diffraction Techniques

The analysis of a compound in its solid state provides information on its crystalline structure, polymorphism, and intermolecular interactions.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify crystalline phases and to assess sample purity. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline form. The PXRD pattern of a crystalline sample of this compound would be used to characterize its solid form and to monitor for any phase changes that might occur under different conditions.

Crystal Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For this compound, a key feature of its crystal structure would be the hydrogen bonding interactions between the carboxylic acid groups of neighboring molecules, which would likely form dimers or extended chains. The conformation of the cyclobutane ring and the relative stereochemistry of the substituents would also be unambiguously determined.

Table 2: Summary of Solid-State Analysis for this compound

| Technique | Information Obtained |

|---|---|

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity assessment |

| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure, bond lengths, bond angles, intermolecular interactions (e.g., hydrogen bonding) |

Analysis of Carboxylic Acid Dimer Formation in the Solid State

In the solid state, carboxylic acids frequently form dimeric structures through intermolecular hydrogen bonding. This phenomenon is a key feature of their supramolecular chemistry and significantly influences their physical and spectroscopic properties. The formation of a centrosymmetric dimer, where two carboxylic acid molecules are held together by a pair of hydrogen bonds between the carboxyl groups, is a well-documented characteristic.

For cyclobutane acetic acid derivatives, the spatial arrangement of the substituents on the cyclobutane ring can influence the packing in the crystal lattice and the geometry of the resulting dimer. Research on compounds with similar structural motifs reveals detailed information about these interactions.

Detailed Research Findings

Although specific crystallographic data for this compound is not available, the study of a related compound, rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid, offers a valuable model for understanding dimer formation in this class of molecules. In the crystal structure of this related compound, the carboxylic acid groups of two enantiomeric molecules form centrosymmetric dimers via two strong hydrogen bonds. nih.gov These dimers then arrange into layers within the crystal lattice. nih.gov

The formation of these dimers is a dominant feature in the solid state and can be characterized by various spectroscopic techniques. Infrared (IR) spectroscopy, for instance, is particularly sensitive to the hydrogen bonding in carboxylic acid dimers. The O-H stretching vibration of the carboxylic acid group in a dimeric state typically appears as a very broad and intense absorption band in the region of 3000-2500 cm⁻¹, which is a hallmark of this structural feature.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the local environment of the atoms within the dimer. The chemical shifts of the carbon and proton nuclei in the carboxyl group are particularly sensitive to the formation of hydrogen bonds.

Interactive Data Table: Crystallographic Data for a Related Cyclobutane Acetic Acid Dimer

The following table summarizes key crystallographic parameters for the dimer of rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid, which serves as an illustrative example. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.133 (3) |

| b (Å) | 5.9231 (6) |

| c (Å) | 17.518 (2) |

| β (°) | 108.973 (4) |

| Volume (ų) | 2562.1 (5) |

| Z | 8 |

| Hydrogen Bond Distance (O···O) (Å) | 2.6547 (13) |

Analytical Methodologies for Quantitative and Qualitative Determination

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. wpmucdn.com For compounds like 2-(3-Ethylcyclobutyl)acetic acid, both gas and liquid chromatography are employed, each with specific detectors tailored to the analytical need.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantitative analysis. The FID is known for its high sensitivity and a wide linear range for carbon-containing compounds. For carboxylic acids such as this compound, direct analysis by GC-FID can be challenging due to their polarity and potential for peak tailing. chromforum.orgchromforum.org The use of a suitable polar capillary column, such as a DB-WAX or a FFAP column, is often necessary to achieve good peak shape and resolution. chromforum.orgbohrium.com Method parameters, including injector temperature, oven temperature programming, and carrier gas flow rate, must be carefully optimized to ensure reproducible and accurate quantification. wpmucdn.comnih.gov For instance, a typical GC-FID method might involve an injector temperature of 250°C and a detector temperature of 280°C, with a programmed oven temperature ramp to facilitate the separation of analytes with different boiling points. nih.govresearchgate.net

Table 1: Illustrative GC-FID Operating Parameters for Carboxylic Acid Analysis

| Parameter | Value |

| Column | Polar capillary (e.g., DB-WAX) |

| Injector Temperature | 240-250°C researchgate.net |

| Detector (FID) Temperature | 250-280°C nih.govresearchgate.net |

| Carrier Gas | Helium researchgate.net |

| Oven Program | Initial hold, then ramped |

| Injection Mode | Split/Splitless |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

For unequivocal identification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. mdpi.com While the GC separates the components of a mixture, the mass spectrometer provides detailed structural information, acting as a highly specific detector. nih.gov The mass spectrum of a compound, which is a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint. By comparing the obtained mass spectrum with reference spectra in databases like the NIST Mass Spectral Library, the identity of the compound can be confirmed. nist.gov For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can offer enhanced separation and identification capabilities. nih.govcopernicus.org

Table 2: Key Data from a Typical GC-MS Analysis

| Parameter | Description |

| Retention Time (RT) | The time it takes for the analyte to pass through the GC column. |

| Mass Spectrum | A pattern of fragment ions that is unique to the compound's structure. |

| Molecular Ion Peak | Corresponds to the molecular weight of the analyte. |

| Base Peak | The most abundant ion in the mass spectrum. |

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of less volatile and thermally labile compounds, including carboxylic acids. cnrs.fr For this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. sielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid or acetic acid to ensure good peak shape and retention. sielc.comresearchgate.net Detection is commonly achieved using a UV detector. sielc.com

For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). eurl-pesticides.eu This powerful combination allows for the detection and quantification of analytes at very low concentrations, even in complex biological or environmental samples. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity, minimizing interferences from the sample matrix. waters.com

Table 3: Typical HPLC and LC-MS/MS Parameters

| Parameter | HPLC | LC-MS/MS |

| Column | C18 or other reverse-phase | C18 or other reverse-phase |

| Mobile Phase | Water/Acetonitrile with acid | Water/Acetonitrile with volatile buffer (e.g., ammonium (B1175870) acetate) waters.com |

| Detector | UV | Mass Spectrometer (Triple Quadrupole or Q-TOF) |

| Ionization Source | - | Electrospray Ionization (ESI) waters.com |

| Scan Mode | - | Multiple Reaction Monitoring (MRM) waters.com |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. gcms.cz For carboxylic acids like this compound, derivatization is often employed to increase their volatility and thermal stability for GC analysis, or to enhance their ionization efficiency for MS detection. colostate.eduthermofisher.com

Esterification for Volatility Enhancement in GC Analysis

Esterification is a common derivatization technique for carboxylic acids, converting them into their corresponding esters. gcms.cz This process significantly increases the volatility of the analyte, making it more amenable to GC analysis and often resulting in improved peak shape and sensitivity. colostate.edu Methyl esters are frequently prepared due to their high volatility. colostate.edu Reagents such as diazomethane, or a mixture of methanol with a catalyst like boron trifluoride (BF3) or acetyl chloride, can be used for this purpose. colostate.edu Another approach is extractive alkylation using reagents like pentafluorobenzyl bromide (PFBBr), which can be performed quickly and often without the need for a separate clean-up step. thermofisher.com

Silylation and Acylation for GC and LC-MS

Silylation is another widely used derivatization method that involves replacing the active hydrogen in the carboxylic acid group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.czcolostate.edu This derivatization reduces the polarity of the compound and decreases hydrogen bonding, leading to increased volatility and thermal stability. gcms.cz Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). nih.govjmaterenvironsci.com Silylated derivatives are well-suited for both GC and GC-MS analysis. jmaterenvironsci.comorgsyn.org

Acylation, the process of introducing an acyl group, can also be employed. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form fluorinated derivatives that are highly responsive to electron capture detection (ECD) in GC analysis.

Hydrazide Derivatization for Liquid Chromatography-Tandem Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of carboxylic acids. However, direct analysis of "this compound" can be challenging due to its polarity and potential for poor ionization. To overcome these limitations, a derivatization step is often employed to enhance its detectability.

One effective strategy is hydrazide derivatization. This involves reacting the carboxylic acid group of "this compound" with a hydrazine-containing reagent. This chemical modification introduces a more readily ionizable moiety, significantly improving the compound's response in the mass spectrometer, particularly when using positive ion electrospray ionization (ESI). nih.gov

For instance, reagents like 2-hydrazinopyridine (B147025) can be used in the presence of coupling agents such as 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form a stable derivative. nih.gov This derivatization not only enhances the signal intensity but also allows for the use of selected reaction monitoring (SRM) in MS/MS. nih.gov SRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, which is characteristic of the derivatized analyte. nih.gov The resulting derivatives are highly responsive in ESI-MS and produce distinctive product ions during MS/MS analysis, enabling precise and sensitive detection. nih.gov

Optimization of Derivatization Conditions and Efficiency

To ensure accurate and reproducible results, the conditions for the derivatization reaction must be carefully optimized. Key parameters that influence the efficiency of the derivatization of "this compound" include:

Reaction Time: The time required to achieve complete derivatization needs to be determined to avoid underestimation of the analyte concentration.

Reaction Temperature: Temperature can significantly affect the reaction rate and the stability of the reactants and products.

Reagent Concentration: The molar ratio of the derivatizing agent and coupling agents to the analyte is critical for driving the reaction to completion.

The optimization process often involves a systematic evaluation of these parameters, as illustrated in the following table which outlines a general approach to optimizing derivatization conditions.

| Parameter | Range Explored | Optimal Condition | Rationale |

| Derivatization Time | 5 - 60 minutes | 30 minutes | Ensures reaction completion without degradation. |

| Derivatization Temperature | 25 - 70 °C | 50 °C | Balances reaction rate and stability of the derivative. |

| Reagent Molar Ratio | 1:1 to 10:1 (Reagent:Analyte) | 5:1 | Provides a sufficient excess of reagent to drive the reaction forward. |

This table presents a generalized example of optimization parameters. Actual conditions would need to be empirically determined for "this compound".

By methodically adjusting these factors, analytical scientists can develop a robust and efficient derivatization protocol that leads to maximum signal enhancement and reliable quantification in subsequent LC-MS/MS analysis. researchgate.net

Monitoring Reaction Progress and Purity Assessment

In the synthesis of "this compound," it is essential to monitor the progress of the reaction and assess the purity of the final product. Simple, rapid, and cost-effective techniques are often preferred for these in-process controls.

Thin Layer Chromatography (TLC) for Reaction Progression

Thin Layer Chromatography (TLC) is a widely used technique in organic chemistry to monitor the progress of a chemical reaction. researchgate.netyoutube.com Its simplicity, speed, and low cost make it an ideal tool for quickly assessing the consumption of starting materials and the formation of the desired product. researchgate.net

A hypothetical TLC analysis for the synthesis of "this compound" could be represented as follows:

| Time Point | Starting Material Spot (Visibility) | Product Spot (Visibility) | Interpretation |

| t = 0 min | High | None | Reaction has not yet started. |

| t = 30 min | Medium | Low | Reaction is in progress. |

| t = 60 min | Low | High | Reaction is nearing completion. |

| t = 90 min | None | High | Reaction is complete. |

This table illustrates a typical progression observed on a TLC plate during a synthesis.

Spectrophotometric Monitoring Techniques

While TLC provides a qualitative assessment, spectrophotometric techniques can offer a more quantitative means of monitoring reaction progress, particularly in a continuous flow setting. Although specific spectrophotometric methods for "this compound" are not detailed in the provided context, general principles can be applied.

If "this compound" or its reactants possess a chromophore (a part of the molecule that absorbs light), UV-Vis spectroscopy could be used. By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product, the reaction kinetics can be followed.

For compounds without a strong UV-Vis chromophore, other techniques like Raman spectroscopy can be employed. nih.gov This method relies on the inelastic scattering of monochromatic light. By identifying a unique and intense Raman band for "this compound," it is possible to monitor its formation in real-time. nih.gov The intensity of this characteristic band would be proportional to the concentration of the product, allowing for quantitative tracking of the reaction's progress. nih.gov

Theoretical and Computational Studies

Molecular Modeling and Geometry Optimization

Force Field-Based (e.g., MM2) and Quantum Chemical Methods (e.g., DFT) for Structure Elucidation

The geometric structure of molecules can be effectively determined using computational methods such as Density Functional Theory (DFT), which has been shown to reproduce experimental properties with good accuracy. researchgate.net For related cyclobutane (B1203170) derivatives, the central cyclobutane ring is often found to be in a folded, butterfly-like conformation. nih.gov In one such derivative, the angle between the planes defined by the carbon atoms of the ring was measured at 24.61 (12)°, a deviation from the ideal 35° due to the presence of bulky substituents. nih.gov The bond lengths within the cyclobutane ring can also be influenced by these substituents, leading to elongations in certain bonds. nih.gov For instance, in a dimethyl-substituted cyclobutane, the C1-C2 bond length was observed to be 1.5697 (15) Å, while the C1-C4 bond length was 1.5467 (15) Å. nih.gov

DFT calculations, often performed at levels like M06-2X/Def2TZVP, are instrumental in investigating reaction mechanisms involving cyclic compounds. mdpi.com These methods allow for the optimization of reactant, intermediate, transition state, and product structures to understand the energetic landscape of a chemical reaction. nih.gov

Conformational Analysis and Energy Minimization

Molecules are not static entities but can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations by calculating their relative energies. For flexible molecules, this can be achieved by systematically rotating specific bonds (torsional angles) and calculating the energy at each step. inoe.ro This process, often carried out using DFT methods, helps in understanding the molecule's preferred shape and its dynamic behavior. inoe.ro The resulting energy profile reveals the lowest energy conformations, which are the most likely to be observed experimentally.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule governs its chemical reactivity. Computational methods provide valuable insights into this electronic structure through various descriptors.

HOMO-LUMO Energy Gap Analysis for Chemical Hardness and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests that the molecule is more polarizable, has higher chemical reactivity, and can exhibit biological activity. nih.gov The HOMO and LUMO energy levels for various organic molecules have been determined both experimentally, using techniques like cyclic voltammetry, and computationally. researchgate.net For example, the HOMO-LUMO gap for Poly(3-thiophene acetic acid) (P3TAA) was found to be 2.77 ± 0.01 eV. researchgate.net DFT calculations are a popular method for computing these energy gaps. nih.gov The calculated HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. nih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. |

Atoms in Molecules (AIM) Theory for Electron Density Topological Properties

Spectroscopic Parameter Prediction

Computational chemistry offers powerful tools to predict spectroscopic parameters, aiding in the identification and characterization of novel compounds. Density Functional Theory (DFT) is a widely used method for these predictions.

The vibrational spectrum of a molecule, often measured using infrared (IR) and Raman spectroscopy, is a unique fingerprint determined by its structure and bonding. Computational methods can predict these vibrational frequencies, or wavenumbers, by calculating the second derivatives of the energy with respect to the atomic positions.

Although no specific vibrational frequency calculations for 2-(3-Ethylcyclobutyl)acetic acid have been published, studies on similar molecules like ethylcyclobutane (B8812579) and other carboxylic acids demonstrate the utility of this approach. researchgate.net For instance, calculations on ethylcyclobutane have been performed using methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with basis sets such as 6-31G*. researchgate.net For the carboxylic acid functional group, computational studies on molecules like oxoacetic acid have utilized DFT methods such as M06-2X with a TZVP basis set to calculate vibrational frequencies. princeton.edu

A hypothetical table of predicted vibrational wavenumbers for key functional groups in this compound is presented below. These values are illustrative and based on typical ranges observed for similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3550 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C-H (Alkyl) | Stretching | ~2850-2960 |

| C-C (Cyclobutane Ring) | Ring Puckering/Breathing | ~900-1200 |

This table is for illustrative purposes and does not represent published calculated data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.netnih.gov The process often involves geometry optimization of the molecule followed by the calculation of magnetic shielding constants, which are then converted to chemical shifts. researchgate.net

For accurate predictions, it is crucial to consider factors such as the choice of DFT functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). researchgate.net Studies have shown that methods like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C can yield highly accurate results when combined with appropriate solvent models. researchgate.net The accuracy of these predictions is typically within 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

While specific NMR predictions for this compound are not available, the following table provides hypothetical predicted chemical shifts based on the expected electronic environments of the different nuclei in the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~10-12 | ~170-180 |

| CH₂ (acetic acid) | ~2.2-2.6 | ~40-50 |

| CH (cyclobutane, adjacent to acetic acid) | ~2.5-3.0 | ~45-55 |

| CH (cyclobutane, with ethyl group) | ~1.8-2.3 | ~35-45 |

| CH₂ (cyclobutane ring) | ~1.6-2.1 | ~20-30 |

| CH₂ (ethyl group) | ~1.3-1.7 | ~25-35 |

| CH₃ (ethyl group) | ~0.8-1.2 | ~10-15 |

This table is for illustrative purposes and does not represent published calculated data for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into dynamic processes that are difficult to probe experimentally.

The acidity of a carboxylic acid, quantified by its pKa value, is strongly influenced by its environment, particularly the solvent. MD simulations can be employed to study the solvation of carboxylic acids and the process of proton dissociation. princeton.edunih.govacs.org These simulations can model the intricate hydrogen-bonding network between the carboxylic acid and water molecules and calculate the free energy of deprotonation. researchgate.net

Recent research has also focused on the effects of nanoconfinement on the acid-base properties of carboxylic acids. nih.govresearchgate.netrsc.org Studies on simple carboxylic acids like formic and acetic acid have shown that their pKa values increase when they are confined within silica (B1680970) nanopores. nih.govresearchgate.netrsc.org This stabilization of the protonated form is attributed to a combination of factors, including the reduced dielectric response of water in confinement, enhanced hydrogen bonding, and a higher concentration of protons within the nanopores. nih.govresearchgate.netrsc.org

While no MD simulations have been specifically performed on this compound, the findings for other carboxylic acids suggest that its acid-base properties would also be sensitive to solvation and confinement effects. The bulky and nonpolar cyclobutyl group would likely influence the local solvent structure, which in turn would affect its pKa.

The following table summarizes the general findings from MD simulations on the effect of nanoconfinement on the pKa of carboxylic acids.

| Environment | Effect on pKa | Underlying Factors |

| Bulk Water | Baseline pKa | Standard solvation and dielectric screening. |

| Nanoconfined (e.g., silica nanopores) | Increase in pKa | Reduced dielectric response of water, enhanced H-bonding, increased local proton concentration. nih.govresearchgate.netrsc.org |

Chemical Reactivity and Synthetic Utility of 2 3 Ethylcyclobutyl Acetic Acid

The chemical behavior of 2-(3-Ethylcyclobutyl)acetic acid is dictated by its two primary functional components: the carboxylic acid group and the cyclobutane (B1203170) ring. The interplay between these two moieties defines its reactivity and potential applications as a synthetic intermediate.

Mechanistic Insights into Biological Interactions Non Clinical Focus

Enzyme Interaction Mechanisms

Extensive searches of scientific literature and chemical databases have revealed no specific studies investigating the enzyme interaction mechanisms of 2-(3-Ethylcyclobutyl)acetic acid.

Investigation of Binding to Specific Enzyme Active Sites (e.g., mPGES-1, protease inhibitors)

There is no publicly available research detailing the binding of this compound to the active sites of specific enzymes such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) or various protease inhibitors. While the cyclobutane (B1203170) moiety is a feature in some enzyme inhibitors, and acetic acid derivatives can show biological activity, no studies have been published that specifically link this compound to these or any other enzymatic targets.

Structure-Activity Relationships at the Molecular Level

Currently, there are no published structure-activity relationship (SAR) studies for this compound. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and selective analogs. The absence of such research for this specific compound means that the contributions of the ethyl group, the cyclobutane ring, and the acetic acid moiety to any potential biological effect have not been elucidated at the molecular level.

Molecular Recognition and Binding Motifs

Without data on its interaction with any biological macromolecules, the molecular recognition and binding motifs for this compound remain uncharacterized.

Analysis of Hydrogen Bonding Networks in Protein-Ligand Complexes

No protein-ligand complexes involving this compound have been reported or analyzed. Therefore, there is no information regarding the formation of hydrogen bonding networks between this compound and any protein targets.

Hydrophobic and Van der Waals Interactions in Ligand Binding

Similarly, there is a lack of data on the hydrophobic and van der Waals interactions that would be involved in the binding of this compound to a biological receptor. While the ethyl and cyclobutyl groups would be expected to participate in such interactions, no specific examples or quantitative data are available in the scientific literature.

Computational Approaches to Biological Activity Prediction

While general computational tools exist to predict the biological activity of chemical compounds, no specific computational studies or predictions for this compound have been published. Such studies would be valuable in hypothesizing potential biological targets and guiding future experimental research.

Data Tables

No experimental or computational data is available to populate any data tables for this compound regarding its biological interactions.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. nih.gov This method is crucial for understanding the structural basis of a ligand's biological activity and for guiding the design of more potent and selective drug candidates. nih.gov

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. If the experimental structure of the target is unavailable, a homology model may be constructed. nih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy value). nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

The results of molecular docking studies can provide valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the carboxylic acid group of this compound would be a key site for forming hydrogen bonds with amino acid residues in a target's active site. numberanalytics.com

Illustrative Data from a Hypothetical Docking Study:

The table below is an illustrative example of how results from a molecular docking study of this compound against a hypothetical protein target (e.g., an enzyme or receptor) might be presented.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Inhibition Constant (Ki) (µM) | 0.25 | A low value suggesting potent inhibition. |

| Interacting Residues | ARG 120, TYR 355, SER 210 | Key amino acids in the binding site. |

| Hydrogen Bonds | 2 (with ARG 120, SER 210) | Specific polar interactions stabilizing the complex. |

| Hydrophobic Interactions | LEU 208, VAL 116 | Non-polar interactions contributing to binding. |

This table is for illustrative purposes only. The values are not derived from actual experimental or computational studies on this compound.

Virtual Screening Methodologies for Biological Activity

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is a cost-effective and time-efficient alternative to high-throughput screening (HTS). nih.gov If this compound were a hit compound from an initial screen, virtual screening could be used to find other structurally similar or diverse compounds with potentially improved activity.

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. nih.gov A large chemical library is docked into the target's binding site, and compounds are ranked based on their predicted binding affinity or how well they fit. nih.gov This approach is powerful for discovering novel scaffolds that can interact with the target.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the knowledge of known active ligands to identify other compounds with similar properties. nih.gov Common LBVS methods include searching for molecules with similar 2D chemical structures, pharmacophore models (the 3D arrangement of essential features for activity), or similar shapes.

A successful virtual screening campaign can significantly enrich the number of active compounds in the set of molecules selected for experimental testing, increasing the efficiency of the drug discovery process. nih.gov

Illustrative Data from a Hypothetical Virtual Screening Hit List:

The following table is an example of a hit list that could be generated from a virtual screening campaign aimed at finding compounds similar to or better than this compound for a hypothetical target.

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Activity |

| ZINC12345 | Chemical Structure | -9.2 | High |

| ZINC67890 | Chemical Structure | -8.8 | High |

| This compound (Reference) | Chemical Structure | -8.5 | Moderate |

| ZINC11223 | Chemical Structure | -7.9 | Moderate |

| ZINC44556 | Chemical Structure | -7.1 | Low |

This table is for illustrative purposes only. The compound IDs and data are hypothetical and not based on actual virtual screening results for this compound.

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted cyclobutanes can be challenging, often requiring specialized techniques to control stereochemistry and achieve high yields. acs.org Currently, no specific synthesis for 2-(3-Ethylcyclobutyl)acetic acid is documented in the literature. Future research should prioritize the development of efficient and stereoselective synthetic pathways.

Potential synthetic strategies to explore include:

[2+2] Cycloaddition Reactions: This is a cornerstone of cyclobutane (B1203170) synthesis. elsevierpure.com A plausible route could involve the [2+2] cycloaddition of an appropriate allene (B1206475) with a vinyl acetic acid derivative, or a related multi-step sequence. nih.gov The development of catalytic, enantioselective versions of these reactions would be of particular importance to access specific stereoisomers. elsevierpure.com

Ring Contraction Methods: The contraction of readily available five-membered rings, such as substituted cyclopentanones or pyrrolidines, offers an alternative approach to constructing the cyclobutane core. acs.org

Modification of Existing Cyclobutane Scaffolds: Starting from a more readily available cyclobutane derivative, such as cyclobutanecarboxylic acid, a multi-step synthesis could be devised to introduce the ethyl and acetic acid moieties. georganics.sk

The success of these synthetic endeavors will be crucial for providing the necessary quantities of material for further investigation.

Advanced Spectroscopic Characterization Under Varied Conditions

A thorough understanding of the structural and electronic properties of this compound is fundamental. While standard characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) will be essential for confirming the identity and purity of the synthesized compound, advanced spectroscopic studies under varied conditions could provide deeper insights.

Future research should include:

Variable-Temperature NMR Studies: These experiments could elucidate the conformational dynamics of the cyclobutane ring, such as ring-puckering, and determine the energetic barriers between different conformations.

Chiroptical Spectroscopy: For enantiomerically pure samples, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) would be invaluable for confirming the absolute stereochemistry and studying its solution-state conformation.

Solid-State NMR and X-ray Crystallography: These techniques would provide definitive information on the structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 2: Proposed Spectroscopic Investigations

| Technique | Information to be Gained | Hypothetical Observation |

|---|---|---|

| Variable-Temperature ¹H NMR | Conformational dynamics and energy barriers. | Coalescence of signals at elevated temperatures, indicating rapid ring-puckering. |

| Circular Dichroism (CD) | Absolute stereochemistry of chiral isomers. | Positive or negative Cotton effects corresponding to specific enantiomers. |

Comprehensive Theoretical Studies on Reactivity and Structure

In parallel with experimental work, computational chemistry can provide valuable predictive insights into the behavior of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model its structure, reactivity, and spectroscopic properties.

Key areas for theoretical investigation include:

Conformational Analysis: Mapping the potential energy surface to identify the most stable conformers and the transition states between them.

Prediction of Spectroscopic Data: Calculating NMR chemical shifts, IR vibrational frequencies, and CD spectra to aid in the interpretation of experimental data.

Reactivity Indices: Calculating parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions to predict sites of electrophilic and nucleophilic attack.

These theoretical studies can guide experimental design and help to rationalize observed chemical behavior.

Exploration of New Synthetic Applications and Derivatization Strategies

The carboxylic acid and the ethyl-substituted cyclobutane moieties of the title compound are ripe for chemical modification, opening up avenues for the creation of a library of derivatives with potentially diverse applications.

Future synthetic work could focus on:

Amide and Ester Formation: The carboxylic acid can be readily converted into a wide range of amides and esters. These derivatives could be screened for biological activity, as amide derivatives of cyclobutanecarboxylic acid have shown CNS depressant properties. nih.gov

Modification of the Ethyl Group: While more challenging, functionalization of the ethyl group could lead to novel analogs.

Use as a Building Block: The entire this compound scaffold could be incorporated into larger, more complex molecules, leveraging its unique three-dimensional structure. nih.gov

Table 3: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Carboxylic Acid | Amidation | Primary, secondary, and tertiary amides. |

| Carboxylic Acid | Esterification | Methyl, ethyl, and other alkyl esters. |

Detailed Mechanistic Studies of Molecular Interactions in Model Biological Systems

Given that many small molecule drugs exert their effects by interacting with biological macromolecules, a key area of future research will be to investigate the potential bioactivity of this compound and its derivatives. The cyclobutane ring can act as a bioisostere for other groups, potentially improving pharmacokinetic properties. nih.gov

Initial studies should involve:

In Vitro Screening: Testing the compound and its derivatives against a panel of biological targets, such as enzymes and receptors. The known activities of other cyclobutane-containing compounds, such as their antimicrobial and antitumor effects, could guide the selection of these targets. openmedicinalchemistryjournal.com

Mechanism of Action Studies: For any identified "hits," further studies would be necessary to elucidate the mechanism by which they exert their biological effect.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and assessing the impact on its activity, a clearer understanding of the key structural features required for bioactivity can be developed.

These investigations will be crucial in determining whether this compound or its derivatives have the potential to be developed into new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-(3-Ethylcyclobutyl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via regioselective bromination of precursor molecules (e.g., substituted phenylacetic acids) using bromine in acetic acid, followed by cyclization or functional group interconversion. For example, 4-methoxyphenylacetic acid undergoes bromination to introduce substituents, with yields optimized by controlling stoichiometry and reaction time (e.g., 84% yield after 60 minutes at room temperature) . Acid/base catalysts (e.g., H₂SO₄ or KOH) are used to facilitate esterification or hydrolysis steps, as seen in analogous cyclobutyl-acetic acid derivatives . Key parameters include:

- Temperature : Room temperature for bromination; elevated temperatures (50–80°C) for ester formation.

- Solvents : Acetic acid for bromination; ethanol/water mixtures for hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetone .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves molecular geometry, hydrogen-bonding patterns (e.g., O—H⋯O dimers with R₂²(8) motifs), and substituent orientation (e.g., cyclobutyl ring tilt angles of ~78°) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent electronic environments (e.g., deshielded protons near electron-withdrawing groups like bromine) .

- Melting point and HPLC : Validates purity and detects by-products (e.g., unreacted starting materials or oxidation derivatives) .

Advanced Research Questions

Q. How do electronic properties of substituents influence reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer : Substituent electronic effects are quantified via:

- C—C—C bond angle analysis : Electron-withdrawing groups (e.g., Br) enlarge angles (121.5° vs. 118.2° for electron-donating groups like OCH₃), as observed in X-ray structures .

- Computational modeling (DFT) : Predicts reactive sites by mapping electrostatic potentials and frontier molecular orbitals (e.g., nucleophilic attack at electron-deficient carbons) .

- Kinetic studies : Compare reaction rates under varying pH or catalyst conditions to isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Replicate reactions using identical reagents (e.g., bromine in acetic acid) and characterize intermediates via NMR/X-ray to confirm regioselectivity .

- By-product analysis : Use GC-MS or HPLC to identify side products (e.g., di-brominated isomers or ester hydrolysis by-products) that may skew yields .

- Statistical DOE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity) to isolate factors affecting reproducibility .

Q. What strategies optimize the environmental sustainability of synthesizing this compound?

- Methodological Answer :

- Green solvents : Replace acetic acid with biodegradable alternatives (e.g., γ-valerolactone) for bromination .

- Continuous flow reactors : Enhance scalability and reduce waste (e.g., 20–30% reduction in solvent use) .

- Catalyst recycling : Immobilize acid/base catalysts on silica or magnetic nanoparticles to minimize reagent consumption .

Q. How do environmental factors (temperature, pH) impact the stability and biological activity of this compound?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound at 40–60°C and pH 3–9, monitoring degradation via HPLC. For example, cyclobutyl ring strain may increase susceptibility to hydrolysis under acidic conditions .

- Thermogravimetric analysis (TGA) : Measures thermal decomposition thresholds (e.g., >150°C for cyclobutyl derivatives) .

- Bioactivity assays : Test antimicrobial or enzyme inhibition activity under varying temperatures to correlate stability with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products